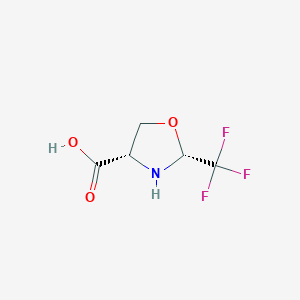
(2R,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid is a compound that features a trifluoromethyl group attached to an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid typically involves the formation of the oxazolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazolidine ring. The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(2R,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include oxazolidinone derivatives, amino alcohols, and various substituted oxazolidines, depending on the specific reaction and conditions used.
科学的研究の応用
(2R,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of (2R,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
Similar compounds include other oxazolidine derivatives and trifluoromethylated compounds such as:
- (2R,4S)-4-phenyl-2-methyl-2-trifluoromethyl oxazoline
- Trifluoromethylated amino acids
- Trifluoromethylated heterocycles
Uniqueness
What sets (2R,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid apart is its specific stereochemistry and the presence of both an oxazolidine ring and a trifluoromethyl group. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C5H6F3NO3 |
|---|---|
分子量 |
185.10 g/mol |
IUPAC名 |
(2R,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)/t2-,4+/m0/s1 |
InChIキー |
DLRFOIMVZLRCBB-ZAFYKAAXSA-N |
異性体SMILES |
C1[C@H](N[C@H](O1)C(F)(F)F)C(=O)O |
正規SMILES |
C1C(NC(O1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
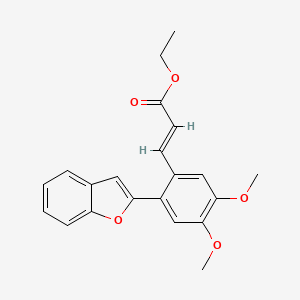
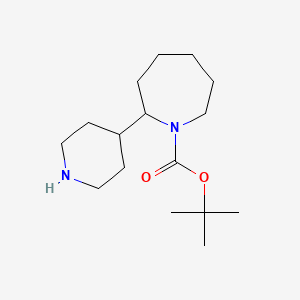
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

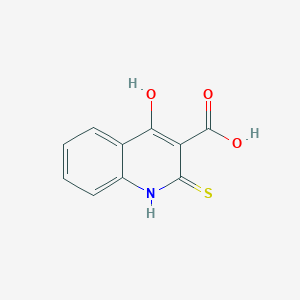
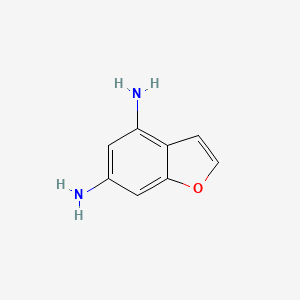
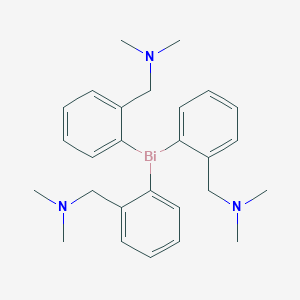
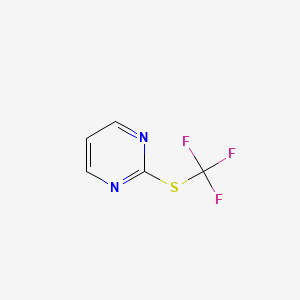
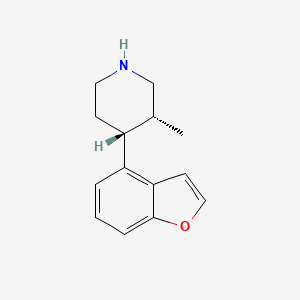
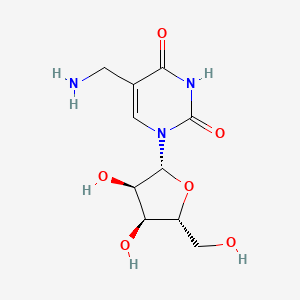
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
